molecular formula C9H7IO3 B2519065 4-Acetyl-2-iodobenzoic acid CAS No. 1612219-57-4

4-Acetyl-2-iodobenzoic acid

Cat. No.: B2519065
CAS No.: 1612219-57-4
M. Wt: 290.056
InChI Key: AXHJEOGNSSBUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-2-iodobenzoic acid is an organic compound with the molecular formula C9H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and acetyl groups, respectively

Scientific Research Applications

4-Acetyl-2-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Safety and Hazards

4-Acetyl-2-iodobenzoic acid has a GHS07 pictogram, with a signal word of “Warning” according to its Safety Information . Unfortunately, there isn’t specific information available on the safety and hazards of this compound.

Mechanism of Action

The iodine atom in 4-Acetyl-2-iodobenzoic acid could potentially enhance its reactivity, making it useful in various chemical reactions . The acetyl group might also influence its interactions with biological targets .

As for the pharmacokinetics, the properties of this compound, such as its solubility, stability, and permeability, would influence its absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by factors like pH and temperature .

The action environment of this compound would depend on the specific biological system in which it is used. Factors like pH, temperature, and the presence of other biomolecules could influence its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-2-iodobenzoic acid typically involves the iodination of 4-acetylbenzoic acid. One common method is the Sandmeyer reaction, where 4-acetylbenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the ortho position relative to the carboxyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium azide or other nucleophiles in the presence of a suitable catalyst.

Major Products:

    Oxidation: 4-Carboxy-2-iodobenzoic acid.

    Reduction: 4-Acetylbenzoic acid.

    Substitution: 4-Acetyl-2-azidobenzoic acid or other substituted derivatives.

Comparison with Similar Compounds

    4-Iodobenzoic acid: Similar structure but lacks the acetyl group.

    2-Iodobenzoic acid: Iodine atom at the ortho position relative to the carboxyl group without the acetyl group.

    4-Acetylbenzoic acid: Lacks the iodine atom.

Properties

IUPAC Name

4-acetyl-2-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHJEOGNSSBUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.